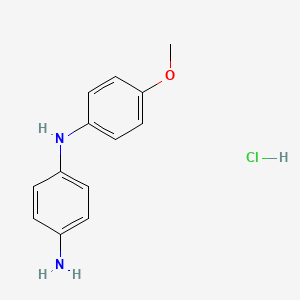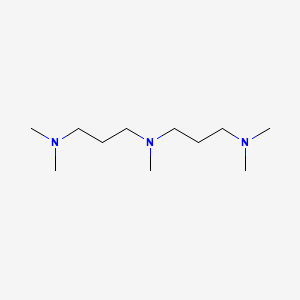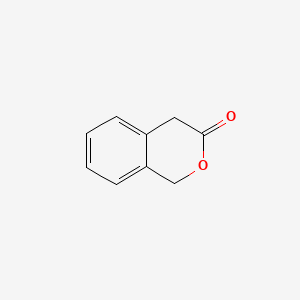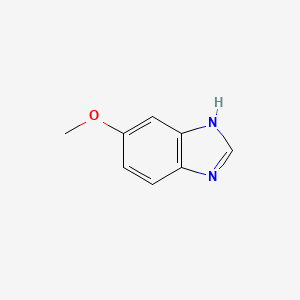
2,2',5,6'-Tetrachlorobiphenyl
Descripción general
Descripción
2,2’,5,6’-Tetrachlorobiphenyl is a member of the polychlorinated biphenyl family, which consists of biphenyl molecules with varying numbers of chlorine atoms attached. These compounds are known for their chemical stability and persistence in the environment. 2,2’,5,6’-Tetrachlorobiphenyl, in particular, has been studied for its environmental impact and potential health effects due to its resistance to degradation and ability to bioaccumulate in living organisms .
Mecanismo De Acción
Target of Action
2,2’,5,6’-Tetrachlorobiphenyl primarily targets the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . It also targets the respiratory chain modules in rat liver mitochondria .
Biochemical Pathways
The affected biochemical pathways include the circadian clock regulation pathway and the respiratory subsystem of oxidative phosphorylation . The downstream effects include disruption of normal cell function and alteration of gene transcription .
Pharmacokinetics
It is known that the compound is resistant to environmental degradation and can bioaccumulate in animal tissue . This suggests that it may have significant bioavailability.
Result of Action
The molecular and cellular effects of 2,2’,5,6’-Tetrachlorobiphenyl’s action include disruption of normal cell function, alteration of gene transcription , and inhibition of the respiratory chain in rat liver mitochondria . It also affects the membrane of cells, causing changes in fluorescence polarization and fatty acid compositions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’,5,6’-Tetrachlorobiphenyl. For instance, the compound is stable and resistant to environmental degradation, which allows it to persist in the environment and bioaccumulate in animal tissue . Furthermore, the compound’s effects on cells can vary depending on the growth medium .
Análisis Bioquímico
Biochemical Properties
2,2’,5,6’-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with the estrogen receptor, a nuclear hormone receptor involved in the regulation of gene expression and cellular proliferation . The binding of 2,2’,5,6’-Tetrachlorobiphenyl to the estrogen receptor can disrupt normal hormonal functions, leading to altered gene expression and cellular responses. Additionally, this compound can affect the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances . The interaction with these enzymes can lead to the formation of reactive metabolites, contributing to its toxic effects.
Cellular Effects
2,2’,5,6’-Tetrachlorobiphenyl has been shown to exert various effects on different types of cells and cellular processes. In bacterial cells, such as Ralstonia eutropha H850, this compound affects the cytoplasmic membrane by altering its fluidity and fatty acid composition . In mammalian cells, 2,2’,5,6’-Tetrachlorobiphenyl can inhibit the respiratory chain in rat liver mitochondria, leading to reduced cellular respiration and energy production . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by interacting with nuclear receptors and other signaling molecules. These interactions can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 2,2’,5,6’-Tetrachlorobiphenyl involves several key processes. At the molecular level, this compound binds to nuclear hormone receptors, such as the estrogen receptor, leading to altered gene expression and cellular responses . Additionally, 2,2’,5,6’-Tetrachlorobiphenyl can inhibit the activity of cytochrome P450 enzymes, resulting in the formation of reactive metabolites that can cause cellular damage . The compound also affects the respiratory chain in mitochondria by inhibiting the activity of cytochrome bc1 complex, leading to reduced cellular respiration and energy production . These molecular interactions contribute to the overall toxic effects of 2,2’,5,6’-Tetrachlorobiphenyl on living organisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,5,6’-Tetrachlorobiphenyl can change over time due to its stability and degradation. Studies have shown that this compound can persist in the environment and biological systems for extended periods, leading to long-term effects on cellular function . In in vitro and in vivo studies, 2,2’,5,6’-Tetrachlorobiphenyl has been observed to cause sustained alterations in gene expression, cellular metabolism, and membrane fluidity over time . The stability of this compound and its metabolites can contribute to its prolonged toxic effects in living organisms.
Dosage Effects in Animal Models
The effects of 2,2’,5,6’-Tetrachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle changes in gene expression and cellular metabolism without significant toxic effects . At higher doses, 2,2’,5,6’-Tetrachlorobiphenyl can cause severe toxic effects, including liver damage, neurotoxicity, and reproductive toxicity . Threshold effects have been observed in studies, where certain doses of the compound lead to significant changes in cellular function and overall health of the animals. These findings highlight the importance of understanding the dosage-dependent effects of 2,2’,5,6’-Tetrachlorobiphenyl in toxicity studies.
Metabolic Pathways
2,2’,5,6’-Tetrachlorobiphenyl is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of 2,2’,5,6’-Tetrachlorobiphenyl, leading to the formation of hydroxylated, sulfated, and methoxylated metabolites . These metabolites can further undergo conjugation reactions, resulting in the formation of more water-soluble compounds that can be excreted from the body. The metabolic pathways of 2,2’,5,6’-Tetrachlorobiphenyl play a crucial role in determining its toxicity and persistence in biological systems.
Transport and Distribution
The transport and distribution of 2,2’,5,6’-Tetrachlorobiphenyl within cells and tissues are influenced by its lipophilic nature and interactions with transporters and binding proteins . This compound can accumulate in adipose tissue, liver, brain, and other organs due to its hydrophobic properties . The distribution of 2,2’,5,6’-Tetrachlorobiphenyl and its metabolites within the body can affect its overall toxicity and persistence. Transporters and binding proteins play a crucial role in mediating the uptake, distribution, and excretion of this compound in biological systems.
Subcellular Localization
The subcellular localization of 2,2’,5,6’-Tetrachlorobiphenyl can influence its activity and function within cells. This compound has been shown to localize in the cytoplasmic membrane, mitochondria, and nucleus, where it interacts with various biomolecules . The localization of 2,2’,5,6’-Tetrachlorobiphenyl in these compartments can affect its ability to disrupt cellular processes and cause toxic effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments, influencing its overall activity and function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,5,6’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The process requires careful control of temperature and reaction time to ensure the selective chlorination at the desired positions on the biphenyl ring .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,5,6’-Tetrachlorobiphenyl, was historically conducted using batch processes involving the direct chlorination of biphenyl. due to environmental and health concerns, the production of these compounds has been largely discontinued in many countries .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’,5,6’-Tetrachlorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Under certain conditions, the chlorine atoms can be replaced by hydrogen atoms.
Substitution: The chlorine atoms can be substituted by other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Hydroxylated biphenyls.
Reduction: Biphenyl with fewer chlorine atoms.
Substitution: Biphenyl derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,2’,5,6’-Tetrachlorobiphenyl has been extensively studied in various scientific fields:
Chemistry: Used as a model compound to study the behavior of polychlorinated biphenyls in different chemical reactions and environmental conditions.
Biology: Investigated for its effects on living organisms, including its potential to disrupt endocrine systems.
Medicine: Studied for its toxicological effects and potential links to diseases such as cancer.
Industry: Historically used in electrical equipment, heat transfer fluids, and as plasticizers in various products
Comparación Con Compuestos Similares
- 2,2’,5,5’-Tetrachlorobiphenyl
- 2,3’,4,4’-Tetrachlorobiphenyl
- 2,2’,4,5’-Tetrachlorobiphenyl
Comparison: 2,2’,5,6’-Tetrachlorobiphenyl is unique in its specific pattern of chlorination, which affects its chemical reactivity and biological effects. Compared to other tetrachlorobiphenyls, it may have different environmental persistence and toxicity profiles due to the positions of the chlorine atoms on the biphenyl rings .
Propiedades
IUPAC Name |
1,3-dichloro-2-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-4-5-9(14)8(6-7)12-10(15)2-1-3-11(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTUSTXGTCCSHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073509 | |
| Record name | 2,2',5,6'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41464-41-9 | |
| Record name | 2,2',5,6'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',5,6'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',5,6'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WL1WP4G3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















